molecular formula C24H22ClNO2 B2397537 5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-32-3

5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2397537
M. Wt: 391.9
InChI Key: IIWHCVLHZYUKCX-UHFFFAOYSA-N
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Description

5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of isoquinoline alkaloids and has shown promising results in various applications.

Safety And Hazards

The safety and hazards of a specific compound depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. For example, 4-Chlorobenzaldehyde, a potential precursor in the synthesis of your compound, has been classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 .

properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-4-2-5-19(14-17)15-26-13-12-21-22(24(26)27)6-3-7-23(21)28-16-18-8-10-20(25)11-9-18/h2-11,14H,12-13,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWHCVLHZYUKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-chlorobenzyl)oxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

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